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Introduction to Bromadol (BDPC)

Bromadol (BDPC) is a fully synthetic opioid with a distinctive arylcyclohexylamine structure, first

developed in the 1970s [1]. It is an extremely potent agonist of the μ-opioid receptor (MOR). Initial studies

estimated its potency to be about 10,000 times that of morphine, though more recent research suggests a

value of 504 times the potency of morphine for its more active trans-isomer [1] [2]. Its high potency and

presence on the designer drug market, as evidenced by a seizure in Montreal, Canada in 2013, highlight the

importance of understanding its metabolic fate [1] [2].

Chemical and Pharmacological Profile

The table below summarizes the key identified data for Bromadol.

Property Description

Systematic Name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] [2]

Chemical Formula C₂₂H₂₈BrNO [1]

IUPAC Name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]

Molar Mass 402.376 g·mol⁻¹ [1]
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Property Description

Potency ~504 times more potent than morphine (for the trans-isomer) [1]

Activity Full synthetic μ-opioid receptor (MOR) agonist [1]

Proposed Metabolic Pathways

No direct metabolic studies on bromadol were identified in the search results. However, its metabolism can

be anticipated based on the well-characterized pathways of other synthetic opioids, particularly fentanyl and

its analogs [3]. The following diagram illustrates the potential metabolic pathways of bromadol, inferred

from its structure and general principles of opioid metabolism.

Diagram 1: Proposed metabolic pathways of bromadol, based on general pathways for fentanyl analogs [3].

The proposed metabolic transformations for bromadol, as shown in the diagram, are derived from common

reactions for synthetic opioids [3]:

Hydroxylation: This can occur on the aliphatic cyclohexane ring or on the aromatic phenyl rings,
followed by further oxidation to ketones [3].

N-Dealkylation: This is a common major pathway, likely involving the removal of one or both methyl
groups from the dimethylamino moiety, leading to a nor-metabolite [3].

Conjugation: Phase II metabolism typically involves the conjugation of Phase I metabolites with
glucuronic acid or sulfate, making them more water-soluble for excretion [3].

Experimental Protocol for Metabolic Stability
Assessment

The following section outlines a generalized protocol for assessing the metabolic stability of novel

psychoactive substances (NPS) like bromadol analogs, based on standard in vitro approaches discussed in

the literature [3] [4].

Aim
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To evaluate the in vitro metabolic stability of bromadol analogs using human liver microsomes (HLM) and

identify their major metabolites.

Materials and Equipment

Test Compounds: Bromadol and its analogs (as hydrochloride salts).

Biological System: Pooled human liver microsomes (HLM).
Co-factors: NADPH-regenerating system.

Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
Buffers: Phosphate buffer (0.1 M, pH 7.4).

Equipment: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS),
analytical balance, centrifuge, and thermostated water bath or incubator.

Experimental Workflow

The step-by-step procedure for the incubation and analysis is visualized below.
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Diagram 2: Experimental workflow for in vitro metabolic stability assessment using human liver

microsomes.

Detailed Procedure:

Incubation Preparation: Prepare a master mix containing HLM (e.g., 1 mg/mL protein concentration)

in phosphate buffer (0.1 M, pH 7.4). Add the test compound (bromadol analog) from a stock solution
to achieve a final concentration of 1 µM [3].
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Pre-incubation: Pre-warm the mixture for 5 minutes in a water bath or incubator at 37°C with gentle

shaking.
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating

system.
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of

the incubation mixture and immediately transfer it to a tube containing a cold solvent like acetonitrile
to terminate the reaction.

Sample Processing: Centrifuge the terminated samples at high speed (e.g., 10,000 × g for 10
minutes) to precipitate proteins. Collect the supernatant for analysis.

LC-HRMS Analysis:
Chromatography: Use a reversed-phase (RP) UHPLC column for separation. A HILIC method

can be added for broader metabolome coverage [4].
Mass Spectrometry: Analyze samples using High-Resolution Mass Spectrometry (HRMS) in

both positive and negative ionization modes. Data should be acquired in data-dependent
acquisition (DDA) mode, which collects full-scan MS data followed by MS/MS scans on the

most intense ions.

Data Analysis

Parent Compound Depletion: Monitor the peak area of the parent compound over time. The in vitro
half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated from the depletion curve.

Metabolite Identification: Use the HRMS data to identify metabolites. Look for accurate mass shifts
corresponding to common biotransformations (e.g., +16 Da for hydroxylation, -14 Da for

demethylation). Confirm structures using MS/MS fragmentation patterns.

Application in Research and Development

Understanding the metabolic stability of bromadol analogs is critical in several contexts, as outlined in the

table below.

Application Area Significance and Impact

Forensic
Toxicology

Metabolite identification is crucial for confirming intake in intoxication cases and
fatalities, especially since the parent compound may be rapidly eliminated [3]

[4].
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Application Area Significance and Impact

Risk Assessment Understanding which metabolites are formed and their potential
pharmacological activity (e.g., retained opioid activity) is vital for assessing

overall toxicity and health risks [3] [5].

Pharmacokinetic
Profiling

Metabolic stability data (half-life, clearance) is a key parameter for predicting in

vivo behavior, which is relevant for both abuse potential and any potential future
therapeutic development [3].

Future Research and Conclusion

The current publicly available scientific data on the metabolism of bromadol and its analogs is sparse. The

information presented here is a framework based on general principles and related compounds. To advance

knowledge in this area, future research should focus on:

Conducting the in vitro and in vivo studies described above to obtain bromadol-specific data.

Investigating the pharmacological activity of major metabolites to determine if they contribute to
the overall opioid effect [3] [5].

Exploring the impact of genetic polymorphisms in metabolic enzymes (e.g., CYP450s) and potential
drug-drug interactions on the metabolism and toxicity of bromadol analogs [3] [6].

In conclusion, while bromadol is a potent synthetic opioid of scientific and public health concern, its

metabolic profile remains an area requiring significant research. The protocols and anticipated pathways

outlined here provide a starting point for researchers aiming to fill this critical knowledge gap.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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